molecular formula C7H8N3NaO2 B2394985 Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate CAS No. 2126178-24-1

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate

Cat. No. B2394985
CAS RN: 2126178-24-1
M. Wt: 189.15
InChI Key: FORIGTDGIIFVOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the CAS Number: 2126178-24-1 . It has a molecular weight of 189.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is 1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Drug Discovery

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate, as a 1,2,3-triazole derivative, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles, including Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate, have wide applications in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic methodologies .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry due to their high chemical stability and aromatic character . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for creating complex structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, often a biomolecule and a reporter molecule, to study biological systems .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can mimic an E or a Z amide bond, making them useful in the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for the study of biological systems .

Antifungal Activity

Some 1,2,3-triazole derivatives have shown effective antifungal activity against various strains of fungus . This suggests potential applications of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate in the development of new antifungal agents .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORIGTDGIIFVOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate

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